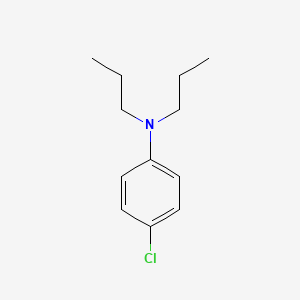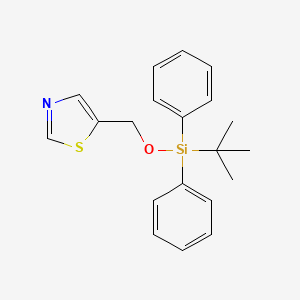
4-Amino-2,6-dichloropyridine-3-carboxylic acid trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2,6-dichloropyridine-3-carboxylic acid trifluoroacetic acid is a complex organic compound that belongs to the pyridine family This compound is characterized by the presence of amino, dichloro, and carboxylic acid functional groups attached to a pyridine ring, along with a trifluoroacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,6-dichloropyridine-3-carboxylic acid trifluoroacetic acid typically involves multiple steps starting from 2,6-dichloropyridine. The process includes:
Oxidation: 2,6-dichloropyridine is oxidized to form a pyridine N-oxide derivative.
Nitration: The N-oxide derivative undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups.
Nucleophilic Displacement: Subsequent nucleophilic displacement reactions are carried out to introduce the carboxylic acid group and trifluoroacetic acid moiety.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process is designed to be efficient and scalable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2,6-dichloropyridine-3-carboxylic acid trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in glacial acetic acid.
Reduction: Catalytic hydrogenation or chemical reduction using agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
4-Amino-2,6-dichloropyridine-3-carboxylic acid trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mecanismo De Acción
The mechanism of action of 4-Amino-2,6-dichloropyridine-3-carboxylic acid trifluoroacetic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The trifluoroacetic acid moiety can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and the nature of the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2,6-dichloropyridine: Lacks the carboxylic acid and trifluoroacetic acid moieties.
2,6-Dichloropyridine-3-carboxylic acid: Lacks the amino group.
4-Amino-3,5-dichloropyridine-2-carboxylic acid: Similar structure but different substitution pattern.
Uniqueness
4-Amino-2,6-dichloropyridine-3-carboxylic acid trifluoroacetic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of trifluoroacetic acid enhances its stability and reactivity compared to similar compounds.
Propiedades
IUPAC Name |
4-amino-2,6-dichloropyridine-3-carboxylic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2.C2HF3O2/c7-3-1-2(9)4(6(11)12)5(8)10-3;3-2(4,5)1(6)7/h1H,(H2,9,10)(H,11,12);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWGHNKSAJVSQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)C(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3N2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.03 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-diazonio-2-diethoxyphosphoryl-1-[(2-methylpropan-2-yl)oxy]ethenolate](/img/structure/B8264566.png)



![(NZ)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8264596.png)


![(NZ)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8264611.png)
![8-Trimethylsilylethynyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8264613.png)




